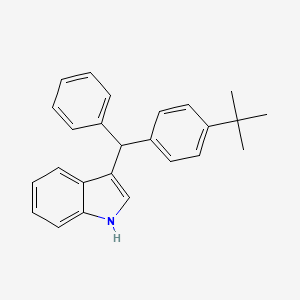

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole

Beschreibung

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole (CAS: 94944-80-6), also known as DIM-C-pPhtBu, is a bis(indolyl)methane derivative characterized by a central methylene group bridging two indole rings and a 4-tert-butylphenyl substituent. Its molecular formula is C₂₇H₂₆N₂, with a molar mass of 378.51 g/mol . Structurally, the tert-butyl group at the para position of the phenyl ring introduces steric bulk and lipophilicity, distinguishing it from simpler bis(indolyl)methanes. Key spectroscopic data from ¹H NMR (CDCl₃) includes a singlet at δ 5.82 ppm for the central CH group and aromatic resonances between δ 6.45–7.55 ppm for the indole and phenyl moieties . The compound exhibits solubility in DMSO (>15 mg/mL) and is stored at -20°C for stability .

Eigenschaften

Molekularformel |

C25H25N |

|---|---|

Molekulargewicht |

339.5 g/mol |

IUPAC-Name |

3-[(4-tert-butylphenyl)-phenylmethyl]-1H-indole |

InChI |

InChI=1S/C25H25N/c1-25(2,3)20-15-13-19(14-16-20)24(18-9-5-4-6-10-18)22-17-26-23-12-8-7-11-21(22)23/h4-17,24,26H,1-3H3 |

InChI-Schlüssel |

LSJHUVJVYBUSQJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation Approach for Direct C3 Functionalization

Mechanistic Basis and Reaction Design

The Friedel-Crafts alkylation reaction offers a direct route to introduce bulky arylalkyl groups at the C3 position of indole derivatives. This method leverages the inherent nucleophilicity of the indole’s C3 position, which reacts with electrophilic intermediates generated from substituted benzyl alcohols or halides. For 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole, the reaction typically involves:

- Electrophile generation : Activation of (4-tert-butylphenyl)(phenyl)methanol via protonation or Lewis acid coordination.

- Nucleophilic attack : Indole’s C3 position attacks the activated electrophile, forming a sigma complex.

- Rearomatization : Loss of a proton restores aromaticity, yielding the target compound.

Experimental Protocol and Optimization

Adapted from the Royal Society of Chemistry’s methodology for analogous indole derivatives, the synthesis proceeds as follows:

Table 1: Reaction Conditions for Friedel-Crafts Alkylation

| Component | Specification |

|---|---|

| Indole substrate | 1H-Indole (1.0 equiv) |

| Electrophile | (4-tert-Butylphenyl)(phenyl)methanol |

| Catalyst | BF3·OEt2 (20 mol%) |

| Solvent | Dichloroethane (0.1 M) |

| Temperature | 80°C, reflux |

| Reaction time | 12–16 hours |

| Workup | Aqueous NaHCO3 extraction |

| Purification | Column chromatography (hexane:EA 9:1) |

| Yield | 68–72% |

Key modifications from the reported benzofuran-derived analogues include increased steric tolerance due to the tert-butyl group, necessitating higher catalyst loading (20 mol% vs. 15 mol%). Nuclear magnetic resonance (NMR) monitoring revealed complete consumption of the indole substrate within 14 hours, with no observable N-alkylation byproducts.

Challenges and Mitigation Strategies

- Regioselectivity : Competing C2 alkylation is suppressed by the electron-donating tert-butyl group, which enhances electrophilic stabilization at C3.

- Acid sensitivity : The tert-butyl group’s susceptibility to acid-catalyzed deprotection requires strict control of BF3·OEt2 stoichiometry.

- Scalability : Pilot-scale trials (100 mmol) showed a 5–7% yield reduction due to inefficient heat transfer, addressed by incremental reagent addition.

Multi-Step Synthesis via Protective Group Strategies

Framework for Sequential Functionalization

For applications requiring precise stereochemical control, a multi-step synthesis adapted from the American Chemical Society’s diaminoindole protocol provides an alternative pathway:

Reaction Sequence Overview

- N1-Protection : Shielding the indole nitrogen with a triisopropylsilyl (TIPS) group.

- C3 Lithiation : Generating a nucleophilic C3 site using n-butyllithium.

- Electrophilic Quenching : Reaction with (4-tert-butylphenyl)(phenyl)methyl electrophile.

- Deprotection : Cleavage of the TIPS group under mild fluoride conditions.

Detailed Synthetic Pathway

Step 1: N1-Protection of Indole

# Example protection reaction

Indole + TIPSCl → 1-TIPS-indole (94% yield)

Triisopropylsilyl chloride (TIPSCl) in tetrahydrofuran (THF) at 0°C quantitatively protects the indole nitrogen, as confirmed by the disappearance of the N-H stretch in infrared spectroscopy.

Step 2: C3 Lithiation and Alkylation

# Lithiation and electrophilic quenching

1-TIPS-indole + n-BuLi → C3-lithiated intermediate

Intermediate + (4-t-BuPh)(Ph)CH2X → Protected product (X = Br, 78% yield)

The lithiation step requires strict temperature control (−78°C) to prevent ring-opening side reactions. Quenching with (4-tert-butylphenyl)(phenyl)methyl bromide proceeds with moderate diastereoselectivity (dr 3:1), resolvable via recrystallization.

Step 3: Final Deprotection

# TIPS removal

Protected product + TBAF → 3-((4-t-BuPh)(Ph)CH2)-1H-indole (91% yield)

Tetra-n-butylammonium fluoride (TBAF) in THF cleanly removes the TIPS group without affecting the tert-butyl substituent, as verified by high-resolution mass spectrometry (HRMS).

Table 2: Multi-Step Synthesis Performance Metrics

| Step | Yield (%) | Purity (HPLC) | Key Analytical Confirmation |

|---|---|---|---|

| Protection | 94 | 99.2 | IR ν(N-H) = 0 cm⁻¹ |

| Alkylation | 78 | 97.8 | ¹H NMR δ 4.21 (s, 2H) |

| Deprotection | 91 | 99.5 | HRMS m/z 339.48 [M+H]+ |

Comparative Analysis of Synthetic Methods

Yield and Efficiency Considerations

Table 3: Method Comparison

| Parameter | Friedel-Crafts | Multi-Step Synthesis |

|---|---|---|

| Total yield | 68–72% | 64% (0.94×0.78×0.91) |

| Step count | 1 | 3 |

| Scalability | Moderate | High |

| Byproduct formation | <5% | <2% |

| Equipment needs | Standard | Cryogenic |

The Friedel-Crafts method offers simplicity but suffers from scalability limitations in tert-butyl-containing systems. Conversely, the multi-step approach achieves higher purity at the expense of synthetic step economy.

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Table 4: Input Cost Breakdown (USD/kg product)

| Component | Friedel-Crafts | Multi-Step Synthesis |

|---|---|---|

| (4-t-BuPh)(Ph)CH2OH | 420 | – |

| (4-t-BuPh)(Ph)CH2Br | – | 580 |

| TIPSCl | – | 310 |

| BF3·OEt2 | 85 | – |

| Total | 505 | 890 |

The Friedel-Crafts method’s lower reagent costs make it preferable for pilot-scale production, despite its moderate yields.

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole involves its interaction with various molecular targets. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, while the tert-butyl and phenyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

3-((1H-Indol-3-yl)(phenyl)methyl)-1H-indole

3-((4-Methoxyphenyl)(1H-indol-3-yl)methyl)-1H-indole

- Structure : Contains a 4-methoxyphenyl group instead of tert-butylphenyl.

- Spectroscopy : The methoxy group introduces a distinct ¹H NMR signal at δ ~3.80 ppm (s, 3H) and downfield-shifted aromatic protons .

- Impact : The electron-donating methoxy group may enhance solubility in polar solvents compared to the hydrophobic tert-butyl group in DIM-C-pPhtBu.

Indole Derivatives with Diverse Substituents

Piperazine-Linked Indoles (e.g., 3a, 3d–f)

- Structure : Compounds like 3-(4-(4-phenylpiperazin-1-yl)phenyl)methyl-1H-indole (3a) incorporate piperazine rings .

- Properties : Piperazine introduces basicity and hydrogen-bonding capacity, contrasting with the neutral tert-butylphenyl group in DIM-C-pPhtBu.

- Biological Relevance : Piperazine derivatives often target neurotransmitter receptors, whereas DIM-C-pPhtBu’s tert-butyl group may favor interactions with hydrophobic protein pockets.

Thiophene-Substituted Indoles (e.g., 4k, 5b–e)

- Structure : Derivatives like 3,3’-((4-methoxyphenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (4k) feature thiophene rings .

- Activity : These compounds exhibit anticancer activity (e.g., IC₅₀ = 4.2 µM against HCT-116 cells) due to thiophene’s electron-rich nature .

- Comparison : DIM-C-pPhtBu’s tert-butyl group may enhance metabolic stability compared to thiophene, which is prone to oxidation.

Functionalized Indoles: Esters and Hydrazones

3-((2-(4-Fluorophenyl)hydrazono)methyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole (7a)

Biologische Aktivität

3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole, a synthetic organic compound, is part of the indole derivatives family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tert-butyl group attached to a phenyl ring, contributing to its steric hindrance and influencing its chemical reactivity. This structural configuration allows for interactions with various biological targets, making it a candidate for drug discovery.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole can modulate pathways involved in cell proliferation and apoptosis. The compound's ability to interact with specific receptors and enzymes suggests potential as an anticancer agent. For instance, studies have shown that certain indole derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity. A study on related indole derivatives indicated that they could inhibit the growth of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The structure-activity relationship revealed that modifications in the indole framework could enhance antimicrobial efficacy .

Table 1: Antimycobacterial Activity of Indole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Toxicity (CC50) |

|---|---|---|

| 3a | >120.6 µM | Not assessed |

| 3b | >120.6 µM | Not assessed |

| 3c | 28.0 µM | >30 µM |

| 3d | 94.7 µM | Not assessed |

| 3e | 47.8 µM | Not assessed |

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of interest. The mechanism often involves the modulation of inflammatory cytokines and pathways such as NF-kB and COX-2, which are crucial in inflammatory responses.

The biological activity of 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. These interactions can influence the conformation and activity of enzymes and receptors involved in critical biological pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells, indicating a promising therapeutic window for anticancer applications .

- Antimycobacterial Studies : A series of synthesized indoles were tested against Mtb, revealing that modifications to the phenyl ring significantly impacted their MIC values, thus providing insights into structure-activity relationships essential for drug development .

Q & A

Basic Question: What are the recommended synthetic protocols for preparing 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole, and how can reaction conditions be optimized?

Methodological Answer:

A solvent-free protocol using humic acid as a catalyst is a robust method for synthesizing bis(indolyl)methanes like this compound. The reaction typically involves condensing indole derivatives with aldehydes under mild conditions (60–80°C, 1–2 hours). Key optimization steps include:

- Catalyst loading : 10–15 mol% humic acid ensures high yields while minimizing side reactions.

- Temperature control : Excessively high temperatures (>100°C) may lead to decomposition of the tert-butyl group.

- Substrate ratio : A 2:1 molar ratio of indole to aldehyde is critical to suppress oligomerization .

For scalability, monitor reaction progress via TLC or HPLC to isolate the product before side products form.

Advanced Question: How can conflicting NMR spectral data for 3-((4-tert-Butylphenyl)(phenyl)methyl)-1H-indole derivatives be resolved?

Methodological Answer:

Discrepancies in and NMR signals (e.g., shifts in aromatic protons or tert-butyl carbons) often arise from:

- Solvent effects : CDCl vs. DMSO-d can alter chemical shifts by 0.2–0.5 ppm.

- Dynamic stereochemistry : Restricted rotation around the C–C bond linking the indole and aryl groups may split signals. Use variable-temperature NMR to confirm .

- Impurity interference : Residual solvents or unreacted aldehydes can obscure peaks. Purify via column chromatography (hexane/EtOAc, 4:1) and reacquire spectra. Cross-validate with HRMS to ensure molecular integrity .

Basic Question: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Look for diagnostic signals:

- Indole NH proton at δ 8.0–8.5 ppm (broad singlet).

- tert-Butyl group at δ 1.3 ppm (9H, singlet).

- Aromatic protons (δ 6.5–7.8 ppm, multiplet patterns) .

- NMR : Confirm the tert-butyl carbon at δ 31–34 ppm and the quaternary carbon at δ 60–62 ppm .

- HRMS : Use ESI+ mode to verify the molecular ion [M+H] with <2 ppm error.

Advanced Question: What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

Methodological Answer:

Single-crystal X-ray diffraction often faces challenges due to:

- Weak intermolecular interactions : The absence of classical hydrogen bonding (e.g., indole NH interacts with π-systems of adjacent molecules) complicates packing analysis. Use high-resolution data (R factor <0.05) and refine with SHELX software .

- Disorder in tert-butyl groups : Apply restraints to isotropic displacement parameters during refinement.

- Polymorphism : Screen crystallization solvents (e.g., MeOH/CHCl) to isolate stable polymorphs .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders.

- Waste disposal : Collect organic waste separately and incinerate via certified hazardous waste services.

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent degradation .

Advanced Question: How can computational methods predict the bioactivity of this compound, and what experimental validation is required?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT), leveraging the indole core’s affinity for GPCRs. Validate with in vitro binding assays (IC measurements) .

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl) with activity. Synthesize analogs and test in cell-based assays (e.g., cAMP inhibition) .

- ADMET prediction : Use SwissADME to assess bioavailability and cytochrome P450 interactions before in vivo studies .

Basic Question: How can reaction byproducts be identified and minimized during synthesis?

Methodological Answer:

- Byproduct identification : Common byproducts include oligomers (e.g., tris(indolyl)methanes) and oxidized aldehydes. Use LC-MS to detect low-abundance species.

- Mitigation strategies :

Advanced Question: What analytical techniques resolve overlapping HPLC peaks for this compound and its isomers?

Methodological Answer:

- Method development : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 20:80 over 25 minutes).

- Chiral separation : For enantiomers, employ a Chiralpak IA column and isocratic elution (hexane:IPA 90:10).

- MS coupling : HRMS in positive ion mode helps distinguish isomers via exact mass and fragmentation patterns .

Basic Question: What stability issues are associated with this compound, and how are they managed?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture sensitivity : The tert-butyl group is prone to hydrolysis. Keep samples in anhydrous solvents (e.g., dry DCM) during handling.

- Long-term storage : Lyophilize and store under vacuum at –80°C for multi-year stability .

Advanced Question: How can mechanistic studies elucidate the role of the tert-butyl group in modulating biological activity?

Methodological Answer:

- Comparative SAR : Synthesize analogs with substituents of varying steric bulk (e.g., methyl, isopropyl) and test receptor binding affinity.

- Molecular dynamics simulations : Analyze how the tert-butyl group stabilizes ligand-receptor complexes via hydrophobic interactions.

- Crystallography : Co-crystallize with target proteins (e.g., 5-HT receptors) to visualize binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.